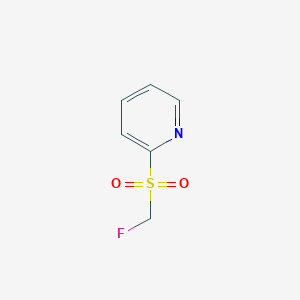

Fluoromethyl 2-pyridyl sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluoromethyl 2-pyridyl sulfone is a versatile compound widely used in organic synthesis, particularly in the formation of carbonyl gem-difluoroolefins. This compound has garnered significant attention due to its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

準備方法

Synthetic Routes and Reaction Conditions: Fluoromethyl 2-pyridyl sulfone can be synthesized through a two-step process:

Difluoromethylation of 2-mercaptopyridine: This step involves the reaction of 2-mercaptopyridine with difluorochloromethane or diethyl bromodifluoromethanephosphonate.

Industrial Production Methods: The raw materials for this synthesis are relatively inexpensive, and the reaction can be scaled up to the hectogram scale in the laboratory without requiring chromatographic purification. The first step involves distillation, while the second step involves crystallization .

化学反応の分析

Comparison with Similar Compounds

Fluoromethyl 2-pyridyl sulfone shares structural similarities with other fluorinated compounds but possesses unique characteristics that set it apart.

Table 1: Comparison of Fluorinated Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Dithis compound | Contains two fluorine atoms; used for similar reactions | More stable due to the additional fluorine atom |

| Trithis compound | Contains three fluorine atoms; enhances lipophilicity | Greater biological activity but less synthetic versatility |

| Fluoroalkyl sulfones | General class of compounds; includes various alkyl groups | Varies widely in reactivity based on the alkyl chain |

This compound is unique due to its specific combination of a single fluoromethyl group and a pyridine-sulfonyl structure, allowing for distinct reactivity patterns not observed in its analogs. Its applications as a reagent for gem-difluoroolefination further highlight its importance in synthetic chemistry .

Reaction Mechanism and Conditions

Gem-difluoroolefination of diaryl ketones proceeds by acid-promoted Smiles rearrangement of the carbinol intermediate . The gem-difluoroolefination is otherwise difficult to achieve through a conventional Julia–Kocienski olefination protocol under basic conditions due to the retro-aldol type decomposition of the key intermediate .

General procedure for the synthesis of 2,2-diaryl-1,1-difluoroethenes from diarylketone :

-

Under N2 atmosphere, HMPA (0.4 mL) was added into an oven-dried 20 mL Schlenk tube that contained dithis compound (96.6 mg, 0.5 mmol) and diaryl ketone (1.0 mmol) in DMF (4.0 mL) and a stirrer bar.

-

The reaction mixture was cooled to -60°C with a dry ice/acetone cold bath.

-

A solution of (TMS)2NLi (1.0m in THF, 1.0 mL, 1.0 mmol) was added dropwise over 5 min, and the reaction mixture was stirred at -60°C for 1 h.

-

An aqueous solution of HCl (2.0m, 1.0 mL, 2.0 mmol) was quickly injected to quench the reaction. After being warmed to rt, another portion of HCl (12m, 1.5 mL, 18 mmol) was added, and the reaction mixture was heated at reflux (120–130°C) for 4–10 h using an oil bath.

-

When the reaction was complete (monitored by 19F NMR spectroscopy), the mixture was poured into an ice/water mixture (50 mL) and extracted with diethyl ether (3×20 mL).

-

The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

Difluoroalkene was obtained after purification by column chromatography on silica gel (eluent=hexane).

Effects of Fluorine Substitution

Fluorine substitution can significantly influence the properties of organic compounds . For instance, introducing fluorine atoms can modulate lipophilicity . Difluoromethylbenzene is more lipophilic than phenol . Studies on ADME properties have shown that ArOCF2H compounds tend to display decreased lipophilicity yet higher permeability compared to ArOCF3 analogs . Moreover, fluorine substitution can enhance the reactivity of certain compounds, such as bis(phenylsulfonyl)methyl anion .

科学的研究の応用

Fluoromethyl 2-pyridyl sulfone is a chemical compound featuring a fluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonyl group. It has gained attention in organic chemistry because of its unique properties and its versatility as a reagent. It can efficiently transform aldehydes and ketones into gem-difluoroalkenes, which are valuable intermediates in various synthetic pathways.

Synthesis of this compound

The synthesis of this compound involves several key steps:

- Reaction of 2-mercaptopyridine with dichloromethane This forms an intermediate sulfide.

- Oxidation of the sulfide This yields the corresponding sulfone.

- Reaction with a fluorinating agent This introduces the fluoromethyl group.

These methods allow for the efficient synthesis of this compound, making it accessible for research and application in organic synthesis.

Applications in Organic Chemistry

This compound has several applications in organic chemistry:

- Reagent for gem-difluoroolefination : It is used to convert aldehydes and ketones into gem-difluoroalkenes.

- Metal-catalyzed transformations : It is used in selective C–S bond cleavage with arylzinc reagents.

Interactions

Interaction studies with this compound focus on its reactivity with various substrates and its role in catalysis. Studies have shown its ability to engage in selective C–S bond cleavage when used with arylzinc reagents, demonstrating its utility in metal-catalyzed transformations. Further research is needed to explore its interactions with biological targets and potential therapeutic applications.

Sulfur-Based Fluorination Reagents

Sulfur-based reagents, like SF4, DAST, and Deoxo-Fluor, are used as deoxygenative fluorination reagents for alcohols, aldehydes, ketones, and carboxylic acids without preactivation . The strong affinity of the sulfur atom toward oxygen drives this deoxygenative fluorination .

Recent advancements

Newer generations of selective fluorinating agents, such as XtalFluor-E, XtalFluor-M, and Fluolead, have emerged due to their relatively high thermal stability and robust fluorination ability .

Sulfonyl Fluorides as Fluorination Reagents

作用機序

The mechanism by which fluoromethyl 2-pyridyl sulfone exerts its effects involves the Julia-Kocienski olefination reaction. In this reaction, the compound undergoes nucleophilic addition with a carbonyl substrate, followed by elimination to form the gem-difluoroolefin product . This reaction is facilitated by the stability of the fluorinated sulfonyl intermediate .

類似化合物との比較

Fluoromethyl 2-pyridyl sulfone is unique due to its high efficiency in gem-difluoroolefination reactions. Similar compounds include:

Difluoromethyl phenyl sulfone: Used in similar olefination reactions but with different reactivity and selectivity profiles.

Trifluoromethyl sulfone derivatives: These compounds also participate in olefination reactions but often require different reaction conditions and reagents.

生物活性

Fluoromethyl 2-pyridyl sulfone is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- SMILES : O=S(C1=CC=CC=N1)(C(F)F)=O

- InChI Key : YRQNSTAWTLXCEZ-UHFFFAOYSA-N

This compound features a pyridine ring substituted with a fluoromethyl group and a sulfone moiety, which contributes to its reactivity and biological properties.

- Enzyme Inhibition : Research indicates that fluorinated sulfonamides, including this compound, exhibit enhanced anti-inflammatory activity and enzyme inhibitory potency compared to their non-fluorinated counterparts. This suggests that the presence of fluorine atoms can significantly alter the interaction of these compounds with biological targets .

- Antimicrobial Activity : In studies focusing on Chlamydia trachomatis, analogues of sulfonylpyridines, including those related to this compound, demonstrated selective inhibition of bacterial growth without affecting host cell viability. This selectivity is crucial for developing targeted therapies against infections .

- Cross-Coupling Reactions : The compound has been utilized as a coupling partner in nickel-catalyzed radical cross-coupling reactions, highlighting its versatility in synthetic organic chemistry. It has shown competency in facilitating the formation of complex molecular architectures, which may have implications for drug development .

Antimicrobial Efficacy

A study evaluated the biological activity of various sulfonylpyridine derivatives against Chlamydia trachomatis. The results are summarized in the table below:

| Compound | Concentration (μg/mL) | Activity Against C. trachomatis | Host Cell Viability |

|---|---|---|---|

| This compound | 50 | Inhibitory | No toxicity observed |

| Reference Compound A | 128 | Moderate | Mild toxicity |

| Reference Compound B | 5 | High efficacy | No toxicity observed |

Case Studies

- Synthesis and Antichlamydial Activity : A series of studies focused on the synthesis of fluorinated sulfonamides revealed that they possess significant activity against C. trachomatis, making them promising candidates for further development as antimicrobial agents .

- Modular Radical Cross-Coupling : The use of this compound in radical cross-coupling reactions demonstrated its ability to produce various functionalized products efficiently. This versatility is attributed to the stability and reactivity conferred by the sulfone group, allowing for diverse applications in medicinal chemistry .

特性

IUPAC Name |

2-(fluoromethylsulfonyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-11(9,10)6-3-1-2-4-8-6/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKYDPXAKVBJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。